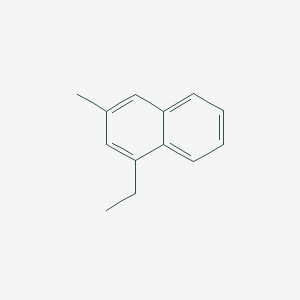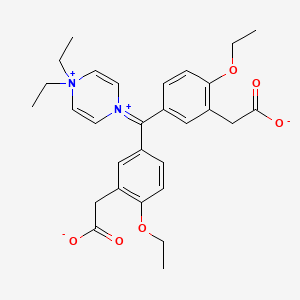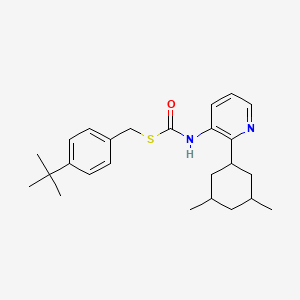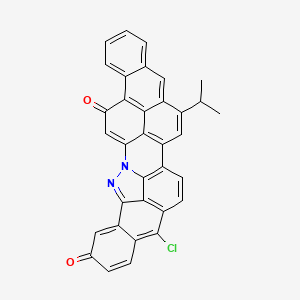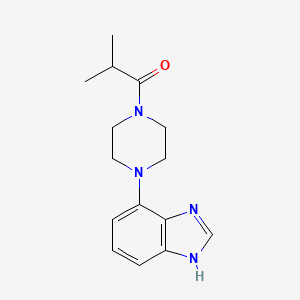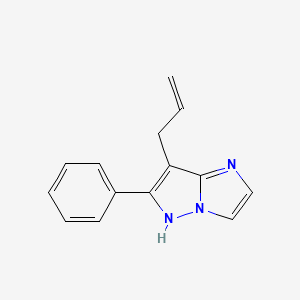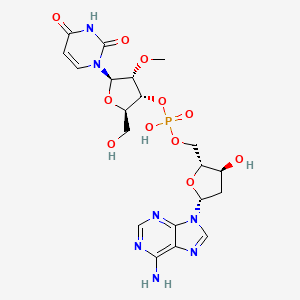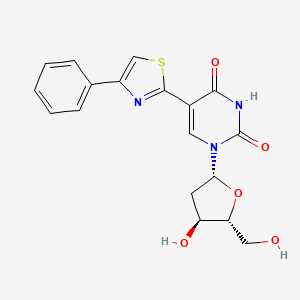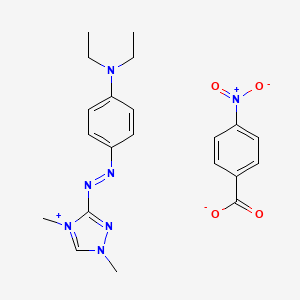
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate is a complex organic compound that features a triazolium core with an azo linkage to a diethylamino-substituted phenyl group and a nitrobenzoate counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate typically involves a multi-step process:
Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Azo Coupling: The nitroaromatic compound is then subjected to azo coupling with a diethylamino-substituted aniline derivative.
Triazolium Formation: The azo compound is further reacted with a triazole derivative under specific conditions to form the triazolium core.
Salt Formation: Finally, the triazolium compound is converted into its nitrobenzoate salt by reacting with 4-nitrobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and azo coupling, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate involves its interaction with molecular targets through its azo and triazolium groups. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s electronic properties, influenced by the nitro and diethylamino groups, play a crucial role in its activity.
Comparación Con Compuestos Similares
Similar Compounds
Nitrobenzene: A simpler aromatic nitro compound with different electronic properties.
Azo Compounds: Other azo compounds with varying substituents that influence their reactivity and applications.
Triazolium Salts: Compounds with similar triazolium cores but different counterions or substituents.
Uniqueness
3(Or5)-((4-(diethylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium 4-nitrobenzoate is unique due to its combination of a triazolium core, azo linkage, and nitrobenzoate counterion. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and biochemistry .
Propiedades
Número CAS |
75543-77-0 |
|---|---|
Fórmula molecular |
C21H25N7O4 |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;4-nitrobenzoate |
InChI |
InChI=1S/C14H21N6.C7H5NO4/c1-5-20(6-2)13-9-7-12(8-10-13)15-16-14-17-19(4)11-18(14)3;9-7(10)5-1-3-6(4-2-5)8(11)12/h7-11H,5-6H2,1-4H3;1-4H,(H,9,10)/q+1;/p-1 |
Clave InChI |
NJXJODLVILAPAM-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=NN(C=[N+]2C)C.C1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


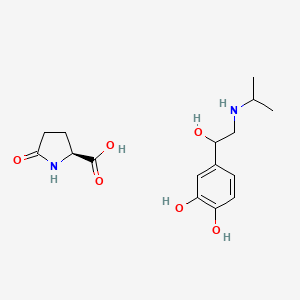
![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)


